N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methoxyethanesulfonamide
Description
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methoxyethanesulfonamide is a synthetic compound characterized by its unique chemical structure, which includes a pyrrolidine ring substituted with a 2,4-dichlorophenyl group and a methoxyethanesulfonamide moiety
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-20-6-7-21(18,19)16-11-4-5-17(9-11)13-3-2-10(14)8-12(13)15/h2-3,8,11,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIILWQOXKRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)NC1CCN(C1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methoxyethanesulfonamide typically involves multiple steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or an amino alcohol. This step often requires the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
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Introduction of the 2,4-Dichlorophenyl Group: : The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine intermediate with a 2,4-dichlorobenzyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
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Attachment of the Methoxyethanesulfonamide Moiety: : The final step involves the reaction of the intermediate with methoxyethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic 2,4-dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methoxyethanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known for their antibacterial and anti-inflammatory properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methoxyethanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The 2,4-dichlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonamide moiety could interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-methoxyethanesulfonamide: shares similarities with other sulfonamide-containing compounds, such as sulfa drugs (e.g., sulfamethoxazole) and other pyrrolidine derivatives.
2,4-Dichlorophenylpyrrolidine: A simpler analog lacking the sulfonamide group.
Methoxyethanesulfonamide: A compound with a similar sulfonamide moiety but without the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the 2,4-dichlorophenyl group and the methoxyethanesulfonamide moiety allows for diverse interactions with biological targets, making it a versatile compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
